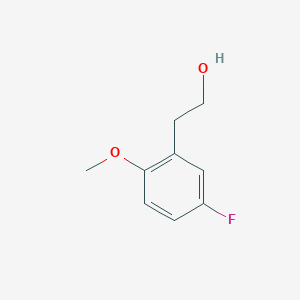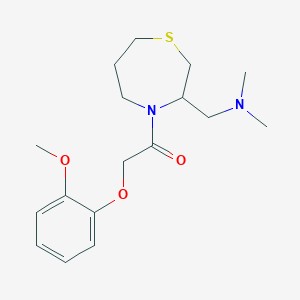![molecular formula C24H23F3N2O2 B2836891 N-(2,6-diethylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 339027-88-2](/img/structure/B2836891.png)
N-(2,6-diethylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2,6-diethylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups. These include a carboxamide group (-CONH2), a trifluoromethyl group (-CF3), and two phenyl rings (one of which is substituted with two ethyl groups). The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The trifluoromethyl group is highly electronegative, which could influence the electronic distribution in the molecule. The presence of the carboxamide group could also result in the formation of hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the trifluoromethyl, carboxamide, and phenyl groups. For example, the trifluoromethyl group could potentially undergo reactions with nucleophiles, while the carboxamide group could participate in condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .
Aplicaciones Científicas De Investigación
Inhibitor of NF-kappaB and AP-1 Gene Expression : Research by Palanki et al. (2000) explored the structure-activity relationship of related compounds as inhibitors of transcription mediated by both NF-kappaB and AP-1 transcription factors. This study highlighted the critical role of specific substitutions on the pyrimidine ring for maintaining activity and improving potential oral bioavailability (Palanki et al., 2000).
Antibacterial and Antifungal Activities : Özdemir et al. (2012) synthesized and evaluated a related compound for its antibacterial activities against both Gram-positive and Gram-negative bacteria. This study also explored the compound's catalytic activity for the transfer hydrogenation reaction of various ketones (Özdemir et al., 2012).
Antifungal Activity in Agriculture : Wu et al. (2012) synthesized a series of derivatives and evaluated them for antifungal activities against various phytopathogenic fungi. Some derivatives showed moderate antifungal activities, suggesting potential applications in agricultural fungicides (Wu et al., 2012).
Sensitization of Luminescence in Lanthanide Ions : Tigaa et al. (2017) discussed the synthesis of compounds related to N-(2,6-diethylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide, which were used to chelate LnIII ions and sensitize their emission. This indicates potential applications in the field of luminescence and photophysical studies (Tigaa et al., 2017).
Potential as an Antidepressant and Nootropic Agent : Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones derived from a related compound and investigated their antidepressant and nootropic activities. This suggests potential therapeutic applications in the treatment of depression and cognitive enhancement (Thomas et al., 2016).
Inhibitor of the Met Kinase Superfamily : Schroeder et al. (2009) identified substituted derivatives as potent and selective Met kinase inhibitors, with applications in cancer treatment due to their in vivo efficacy and favorable pharmacokinetic profiles (Schroeder et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,6-diethylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N2O2/c1-3-17-9-6-10-18(4-2)21(17)28-22(30)20-12-7-13-29(23(20)31)15-16-8-5-11-19(14-16)24(25,26)27/h5-14H,3-4,15H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGNYXKLQLCNCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2836811.png)

![4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2836813.png)
![ethyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2836814.png)


![3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2836819.png)
![N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2836821.png)
![4-[6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2836823.png)
![2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2836826.png)
![4-Ethyl-5-fluoro-6-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2836828.png)
![N-[4-[4-(3-Ethyl-2-oxoimidazolidin-1-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2836829.png)

